molecular formula C21H25N3O6S B2454079 N'-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-4-methoxybenzohydrazide CAS No. 476358-13-1

N'-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-4-methoxybenzohydrazide

Cat. No.: B2454079
CAS No.: 476358-13-1
M. Wt: 447.51
InChI Key: FSODBBVDJSBKIE-UHFFFAOYSA-N
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Description

4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N’-(4-methoxybenzoyl)benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and a benzohydrazide moiety. It is primarily used in research settings for its biochemical properties.

Properties

IUPAC Name

N'-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]-4-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-14-12-24(13-15(2)30-14)31(27,28)19-10-6-17(7-11-19)21(26)23-22-20(25)16-4-8-18(29-3)9-5-16/h4-11,14-15H,12-13H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSODBBVDJSBKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N’-(4-methoxybenzoyl)benzohydrazide typically involves multiple steps. The process begins with the preparation of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline, which is then reacted with 4-methoxybenzoyl chloride in the presence of a base to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N’-(4-methoxybenzoyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or benzoyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N’-(4-methoxybenzoyl)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N’-(4-methoxybenzoyl)benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline
  • 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid

Uniqueness

4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N’-(4-methoxybenzoyl)benzohydrazide is unique due to its combination of functional groups, which confer specific biochemical properties

Biological Activity

N'-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-4-methoxybenzohydrazide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C15_{15}H18_{18}N4_{4}O4_{4}S
  • Molecular Weight : 358.39 g/mol

The presence of the morpholine ring and sulfonyl group is significant in determining the compound's reactivity and biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antiglycation Activity : Compounds with similar structures have shown potential in inhibiting glycation processes, which are implicated in diabetes and aging. The IC50_{50} values for related benzoylhydrazones range from 216.52 to 748.71 µM, indicating varying degrees of effectiveness against protein glycation compared to standards like rutin (IC50_{50} = 294.46 µM) .
  • Anticancer Properties : Benzoylhydrazones have been studied for their anticancer potential, with some derivatives demonstrating cytotoxic effects against various cancer cell lines. The mechanisms may involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal activities, suggesting that this compound may also possess these properties.

Antiglycation Studies

A study synthesizing a series of 4-methoxybenzoylhydrazones revealed that specific substituents significantly influence antiglycation activity. The compounds tested showed varying IC50_{50} values based on their structural modifications. The most effective compounds demonstrated IC50_{50} values lower than that of the standard rutin, indicating strong potential for therapeutic applications in managing diabetes-related complications .

Anticancer Activity

In vitro studies on related hydrazone derivatives have demonstrated cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The structure-activity relationship (SAR) analysis suggested that modifications to the hydrazone moiety could enhance anticancer efficacy.

Case Studies

  • Case Study on Antiglycation Effects : A research study evaluated the antiglycation effects of various hydrazone derivatives in a BSA-MG glycation model. Compounds with hydroxyl groups at specific positions exhibited superior activity, highlighting the importance of molecular structure in therapeutic efficacy .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of benzoylhydrazone derivatives against HeLa cells, revealing that certain compounds induced significant apoptosis and reduced cell viability in a dose-dependent manner.

Summary Table of Biological Activities

Activity TypeCompound ReferenceIC50_{50} Value (µM)Notes
AntiglycationRutin294.46Standard for comparison
AntiglycationCompound 1216.52Most active among tested compounds
AnticancerHeLa Cell Study-Significant apoptosis observed
AntibacterialVarious Derivatives-Exhibited broad-spectrum activity

Q & A

Q. What synthetic methodologies are recommended for preparing N'-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-4-methoxybenzohydrazide?

Methodological Answer: A plausible synthesis involves two key steps:

Sulfonylation of Morpholine Derivatives : React 2,6-dimethylmorpholine with a sulfonylating agent (e.g., chlorosulfonic acid) to yield the sulfonyl chloride intermediate. This aligns with methods for synthesizing morpholine-sulfonyl derivatives .

Hydrazide Formation : Couple the sulfonated intermediate with 4-methoxybenzohydrazide via nucleophilic acyl substitution. Similar hydrazide syntheses involve refluxing benzoyl chlorides with hydrazine derivatives in anhydrous solvents (e.g., ethanol or THF) .
Critical Parameters :

  • Use inert conditions to avoid hydrolysis of sulfonyl chlorides.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.

Q. How can the crystal structure and hydrogen-bonding networks of this compound be characterized?

Methodological Answer:

  • X-ray Crystallography : Determine unit cell parameters, dihedral angles (e.g., between the morpholine and benzoyl groups), and hydrogen-bonding motifs. For example, weak C–H⋯O interactions and three-center hydrogen bonds stabilize crystal packing in analogous hydrazides .
  • Key Metrics :
    • Dihedral angles between aromatic rings (e.g., 57–84° in related structures ).
    • Hydrogen-bond distances (typically 2.5–3.0 Å for C–H⋯O interactions ).

Q. What preliminary biological screening strategies are suitable for this compound?

Methodological Answer:

  • In Silico Studies : Perform molecular docking to assess interactions with targets like G-protein-coupled receptors (GPCRs) or enzymes (e.g., sulfonamide-binding proteins ).
  • In Vitro Assays : Test antimicrobial activity against Gram-positive bacteria using broth microdilution (MIC determination), referencing sulfonyl-containing analogs with biofilm-inhibitory properties .

Advanced Research Questions

Q. How can synthetic yield be optimized for the sulfonylation step?

Methodological Answer:

  • Catalytic Optimization : Use Lewis acids (e.g., AlCl₃) to enhance sulfonyl chloride reactivity .
  • Solvent Screening : Compare polar aprotic solvents (e.g., DMF, acetonitrile) to improve intermediate stability.
  • Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .

Q. How do tautomeric forms of this hydrazide influence spectroscopic data interpretation?

Methodological Answer:

  • IR Spectroscopy : Identify tautomerism (e.g., thione-thiol equilibrium) by analyzing ν(C=S) (1240–1255 cm⁻¹) and ν(NH) (3150–3414 cm⁻¹) bands .
  • NMR Analysis : Detect keto-enol tautomers via chemical shift splitting in D₂O-exchanged spectra. For example, NH proton signals disappear upon deuteration .

Q. What structure-activity relationships (SAR) govern its bioactivity?

Methodological Answer:

  • Substituent Modulation :
    • Replace the 4-methoxy group with halogens (e.g., Cl, Br) to enhance antibacterial potency .
    • Modify the morpholine ring’s dimethyl groups to study steric effects on target binding .
  • Pharmacophore Mapping : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activity .

Q. How can contradictory data in crystallographic and spectroscopic analyses be resolved?

Methodological Answer:

  • Multi-Technique Validation :
    • Cross-validate X-ray data with solid-state NMR to confirm hydrogen-bonding patterns .
    • Compare solution-state (NMR) and solid-state (IR, XRD) data to identify polymorphism or solvent effects .

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